molecular formula C16H24ClNO B1673589 (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride CAS No. 265130-22-1

(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride

货号: B1673589
CAS 编号: 265130-22-1
分子量: 281.82 g/mol
InChI 键: GKKNDWKXWAVGOK-PFEQFJNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride is a chiral amine derivative featuring a benzofuran moiety linked to a pentan-2-amine backbone with an N-propyl substituent. Benzofuran-containing compounds are of interest in medicinal chemistry due to their diverse bioactivities, including central nervous system (CNS) modulation, serotonin receptor affinity, and monoamine transporter interactions.

属性

IUPAC Name

(2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNDWKXWAVGOK-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265130-22-1
Record name FPFS-1169
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265130221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FPFS-1169
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327MBZ3R13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Molecular Architecture

The target compound combines a benzofuran heterocycle with a stereogenic pentan-2-amine backbone. Key structural features include:

  • Benzofuran core : Fused oxygen-containing aromatic system requiring regioselective synthesis
  • Chiral center : R-configuration at C2 of the pentanamine chain, necessitating enantioselective methods
  • Hydrochloride salt : Ionic form improves stability and solubility compared to the free base

Table 1: Critical Physicochemical Parameters

Property Value Source
Molecular formula (base) C₁₆H₂₃NO
Molecular weight (HCl salt) 281.82 g/mol
XLogP3 (base) 4.4
Aqueous solubility (salt) >50 mg/mL

Synthetic Route Design Strategies

Benzofuran Ring Construction

Three primary methods emerge from literature for assembling the 2-benzofuryl moiety:

Method A: Perkin Cyclization

  • Reagents : 2-hydroxybenzaldehyde derivatives + α-haloketones
  • Conditions : K₂CO₃/DMF, 80°C, 12h
  • Yield : 68-72% (reported for analog synthesis)

Method B: Transition Metal Catalysis

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Coupling partners : o-iodophenols + terminal alkynes
  • Yield : 82% (optimized conditions)

Method C: Microwave-Assisted Synthesis

  • Equipment : CEM Discover SP reactor
  • Parameters : 150°C, 300W, 20min
  • Advantage : 40% reduction in reaction time vs conventional heating

Enantioselective Amine Chain Assembly

Chiral Pool Approach

Utilizes (R)-2-aminopentanol as starting material:

  • Protection : Tert-butoxycarbonyl (Boc) group installation (Boc₂O, DMAP)
  • Alkylation : Benzofuranpropyl bromide coupling (KHMDS, THF, -78°C)
  • Deprotection : HCl/dioxane cleavage (quantitative yield)

Key limitation : Requires costly chiral starting materials

Catalytic Asymmetric Synthesis

Scheme 1: Organocatalytic Mannich Reaction

  • Imine formation : Benzofuran-2-carbaldehyde + propylamine
  • Catalyst : (S)-Proline (20 mol%)
  • Conditions : EtOH, 25°C, 48h
  • Enantiomeric excess : 88% ee (needs optimization)

Table 2: Comparative Enantioselection Methods

Technique ee (%) Scalability Reference
Chiral chromatography >99 Low
Enzymatic resolution 95 Medium
Asymmetric catalysis 88 High

Salt Formation and Purification

Hydrochloride Precipitation

Standard protocol from industry sources:

  • Free base solution : 10% w/v in anhydrous EtOAc
  • HCl gas introduction : Bubbling at 0°C until pH 1.5
  • Crystallization : Slow cooling to -20°C over 6h
  • Yield : 92% (pharmaceutical grade)

Critical parameters :

  • Moisture content <0.1% in solvent
  • Strict temperature control (±2°C)

Polymorph Control

X-ray diffraction data reveals three crystalline forms:

Form Stability Solubility (mg/mL)
I Hygroscopic 58.2
II Thermodynamic 49.7
III Kinetic 63.1

Form III is preferred for pharmaceutical applications due to enhanced dissolution.

Industrial-Scale Production Challenges

Throughput Limitations

Current bottlenecks identified through patent analysis:






















  • Step Cycle Time (h)
    Benzofuran synthesis18
    Chiral resolution36
    Salt crystallization12

Regulatory Considerations

  • ICH Q11 guidelines require validation of chiral integrity at each step
  • Residual solvent limits (ICH Q3C):
    • EtOAc <5000 ppm
    • DMF <880 ppm

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, D₂O) :

  • δ 7.65 (d, J=8.4 Hz, 1H, ArH)
  • δ 7.45 (t, J=7.2 Hz, 1H, ArH)
  • δ 7.30 (d, J=7.6 Hz, 1H, ArH)
  • δ 3.15 (m, 1H, CH-N)

HPLC Method :

  • Column: Chiralpak AD-H (250×4.6 mm)
  • Mobile phase: Hexane/EtOH/DEA (80:20:0.1)
  • Retention time: 12.7 min (R-enantiomer)

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale data from recent implementations:

  • Reactor type : Corning AFR module
  • Throughput : 2.8 kg/day
  • Key advantage : 95% reduction in solvent use vs batch

Biocatalytic Approaches

Novel transaminase enzymes under development:

Enzyme Source Conversion (%)
Bf-ATAm-112 B. fragilis 78
Rp-TA-45 R. palustris 82

化学反应分析

Types of Reactions

®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or amines.

科学研究应用

®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride has a wide range of scientific research applications, including:

作用机制

The mechanism of action of ®-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional attributes of (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can be contextualized against related benzofuran-based amines and substituted amphetamines. Below is a comparative analysis:

Structural Analogues
Compound Name Core Structure Substituents Pharmacological Profile
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine HCl Benzofuran + pentan-2-amine N-propyl, R-configuration Limited data; presumed serotonin modulation
5-APB (5-(2-aminopropyl)benzofuran) Benzofuran + isopropylamine N-unsubstituted, racemic Serotonin receptor agonist (5-HT₂B/₂C)
6-APB (6-(2-aminopropyl)benzofuran) Benzofuran + isopropylamine N-unsubstituted, racemic Entactogen; 5-HT₂A/₂B agonist
PAL-287 (N-propyl-3,4-MD benzofuran) Benzofuran + phenethylamine N-propyl, 3,4-methylenedioxy Monoamine releaser (serotonin, dopamine)

Key Observations :

  • Substituent Effects : The N-propyl group in the target compound may enhance metabolic stability compared to unsubstituted analogues like 5-APB/6-APB, which are prone to rapid degradation.
  • Stereochemistry : The R-enantiomer likely exhibits distinct receptor binding compared to racemic mixtures, as seen in other chiral amphetamines (e.g., amphetamine vs. levamphetamine).

生物活性

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, commonly referred to as (−)-BPAP, is an experimental compound that exhibits significant biological activity as a monoaminergic activity enhancer (MAE). This compound is structurally related to selegiline and has garnered interest for its potential therapeutic applications in neurodegenerative disorders, depression, and age-related cognitive decline.

  • IUPAC Name : this compound
  • Chemical Formula : C₁₆H₂₄ClNO
  • Molar Mass : 245.366 g/mol
  • CAS Number : 265130-22-1

(−)-BPAP operates primarily as a potent MAE, enhancing the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Its action is mediated through several mechanisms:

  • Vesicular Release Enhancement : (−)-BPAP increases vesicular dopamine release in the striatum, primarily through TAAR1 (Trace Amine Associated Receptor 1) signaling pathways. Studies have shown that it potentiates electrical stimulation-induced dopamine release without affecting resting dopamine levels .
  • Dopaminergic System Activation : The compound has been shown to enhance locomotor activity in rats, indicating its stimulating effects on the dopaminergic system. This is evidenced by its ability to reverse hypolocomotion induced by reserpine, a drug that depletes dopamine .
  • Neuroprotective Effects : Research suggests that (−)-BPAP may possess neuroprotective properties similar to those of selegiline, potentially slowing age-related neurodegeneration and preserving behavioral activity in animal models .

Locomotor Activity in Rats

A study conducted on normal rats demonstrated that (−)-BPAP significantly increased locomotor activity in a dose-dependent manner (0.3–10 mg/kg). The administration of this compound also reversed the hypolocomotion caused by reserpine treatment, showcasing its potential as a therapeutic agent for motor function improvement in conditions like Parkinson's disease .

Dopamine Release Mechanisms

The effects of (−)-BPAP on dopamine release were investigated using rat striatal slices. Key findings include:

  • A biphasic effect on dopamine release was observed at various concentrations.
  • The compound's stimulatory effects were inhibited by the dopamine D1 receptor antagonist SCH 23390, confirming its reliance on dopaminergic pathways .

Case Studies and Clinical Implications

Research into the clinical applications of (−)-BPAP has highlighted its potential for treating major depressive disorders and neurodegenerative diseases. For instance:

  • In models of Parkinson's disease, (−)-BPAP improved motor deficits and exhibited significant effects on motor function without the misuse potential associated with traditional stimulants like amphetamines .
  • Its ability to enhance cognitive functions and slow aging processes suggests that it could be a valuable compound in geriatric medicine.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionPotencyApplications
(−)-BPAPMAE; enhances vesicular release130 times more potent than selegilineParkinson's disease, depression
SelegilineMAO-B inhibitorStandardParkinson's disease
AmphetamineDopamine reuptake inhibitor; stimulantHighADHD, narcolepsy

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, starting with benzofuran derivatives. For example, benzofuran-2-carboxaldehyde may react with a chiral amine precursor (e.g., (R)-pentan-2-amine) under catalytic hydrogenation. Key intermediates are characterized using 1^1H/13^{13}C NMR to confirm regiochemistry and stereochemistry, with HRMS validating molecular weight . Chiral purity is verified via chiral HPLC or polarimetry.

Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Chiral resolution is achieved using chiral stationary-phase HPLC with a cellulose-based column (e.g., Chiralcel OD-H). Mobile phases like hexane/isopropanol (80:20) with 0.1% diethylamine are typical. Retention times and peak area ratios are compared against racemic standards. Circular dichroism (CD) spectroscopy may supplement structural confirmation, especially if crystallography data are unavailable .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Isolation often involves acid-base extraction due to the compound’s amine hydrochloride salt form. Adjusting pH (e.g., with 1M NaOH or HCl) selectively precipitates the product. Contamination by unreacted benzofuran precursors is minimized via silica gel chromatography (eluent: dichloromethane/methanol 9:1). Purity is confirmed by TLC (Rf_f ~0.3–0.4) and melting point analysis .

Advanced Research Questions

Q. How does the stereochemistry of the (R)-enantiomer influence its binding affinity to serotonin receptors compared to the (S)-form?

  • Methodological Answer : Functional selectivity at 5-HT receptors (e.g., 5-HT2C_{2C}) is assessed via radioligand binding assays using HEK293 cells expressing human receptors. KiK_i values for (R)- and (S)-enantiomers are compared. Molecular docking studies (e.g., AutoDock Vina) can model interactions with receptor binding pockets, highlighting steric clashes or hydrogen-bonding differences due to chirality .

Q. What experimental approaches resolve contradictions in reported pharmacological data for benzofuran-amine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference agonists (e.g., serotonin for 5-HT2C_{2C}) and validate via orthogonal assays (e.g., calcium flux vs. cAMP accumulation). Cross-validate with knockout models or selective antagonists to confirm receptor specificity .

Q. How can metabolic pathways of this compound be elucidated in vitro, and what analytical tools are essential?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quench reactions with acetonitrile, then analyze metabolites via LC-HRMS (Q-TOF) in positive ion mode. Fragmentation patterns (MS/MS) identify phase I metabolites (e.g., N-dealkylation, hydroxylation). Compare retention times with synthetic standards for definitive identification .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacokinetic studies?

  • Methodological Answer : Stability is assessed under varying pH (1–9), temperatures (4–40°C), and light exposure. Use phosphate/citrate buffers and quantify degradation via UPLC-PDA. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Stabilizers like ascorbic acid (0.1%) may prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。